1-{2-Nitrobenzoyl}-4-methylpiperidine
Description
General Overview of N-Acylpiperidine Scaffolds in Organic Chemistry
N-acylpiperidines, including N-benzoylpiperidine derivatives, are a class of organic compounds characterized by a piperidine (B6355638) ring where the nitrogen atom is bonded to an acyl group. nih.gov This structural motif is of significant interest in organic chemistry due to its presence in a wide array of biologically active molecules and its utility as a synthetic intermediate. The N-acylpiperidine scaffold provides a rigid framework that can be functionalized to modulate the physicochemical and biological properties of a molecule. researchgate.net The amide bond in these structures is generally stable, yet it can participate in various chemical transformations, making these compounds versatile building blocks in the synthesis of more complex molecules. nih.gov
Historical Context of Nitro-Substituted Benzoyl Compounds in Synthetic Chemistry
Nitro-substituted benzoyl compounds have a long history in synthetic chemistry, primarily serving as versatile intermediates. nih.govnih.gov The nitro group is a powerful electron-withdrawing group, which activates the benzoyl moiety for various chemical reactions. researchgate.net Historically, nitrobenzoyl chlorides have been widely used as reagents for the derivatization of alcohols and amines, facilitating their characterization. orgsyn.orgorgsyn.org Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group through reduction. researchgate.net This transformation is a cornerstone of synthetic organic chemistry, providing a pathway to a vast number of aromatic amines which are precursors to dyes, pharmaceuticals, and other specialty chemicals. researchgate.net The strategic placement of the nitro group on the benzoyl ring, as in the ortho, meta, or para position, significantly influences the reactivity and properties of the resulting compounds. orgsyn.orgorgsyn.orgchemimpex.com
Significance of the Piperidine Ring System in Contemporary Chemical Research
The piperidine ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. wisdomlib.orgresearchgate.net Its prevalence stems from its unique conformational properties and its ability to interact with biological targets. mdpi.com The piperidine ring can adopt a stable chair conformation, which allows for the precise spatial orientation of substituents. nih.gov This three-dimensional arrangement is crucial for molecular recognition and binding to enzymes and receptors. nih.gov In contemporary chemical research, the piperidine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds with diverse therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net Consequently, the development of novel synthetic methods for the construction and functionalization of the piperidine ring remains an active area of research. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C13H16N2O3/c1-10-6-8-14(9-7-10)13(16)11-4-2-3-5-12(11)15(17)18/h2-5,10H,6-9H2,1H3 |
InChI Key |
GUZQWLDWGVOZLL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2 Nitrobenzoyl 4 Methylpiperidine
Established Synthetic Pathways to N-Benzoylpiperidines
The formation of the amide bond between a piperidine (B6355638) derivative and a benzoyl moiety is a cornerstone of N-benzoylpiperidine synthesis. The most prevalent and historically significant method involves the acylation of the piperidine nitrogen.
Acylation Reactions Involving Piperidine and 2-Nitrobenzoyl Chloride
The most direct and widely employed method for the synthesis of 1-{2-Nitrobenzoyl}-4-methylpiperidine is the acylation of 4-methylpiperidine (B120128) with 2-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out under Schotten-Baumann conditions. wikipedia.orgbyjus.com In this procedure, the secondary amine of the 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The reaction is generally performed in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide). wikipedia.org The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. byjus.com
The general reaction is as follows:
Figure 1: General scheme for the acylation of 4-methylpiperidine with 2-nitrobenzoyl chloride.
The reaction conditions can be optimized for yield and purity, with typical parameters outlined in the table below.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane, Diethyl Ether | Dissolves reactants and product, immiscible with aqueous base. |
| Base | 10% aq. NaOH, Pyridine (B92270) | Neutralizes HCl, drives reaction forward. byjus.com |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Slight excess of acyl chloride | Can be used to ensure complete consumption of the amine. |
The crude product is typically isolated by separation of the organic layer, followed by washing, drying, and removal of the solvent. Purification is often achieved through recrystallization or column chromatography.
Targeted Synthesis of 4-Methylpiperidine Derivatives
Introduction of the 4-Methyl Moiety into Piperidine Scaffolds
The introduction of a methyl group at the 4-position of a piperidine ring can be accomplished through several synthetic transformations. One common approach involves the reduction of a 4-methylpyridine (B42270) precursor. Catalytic hydrogenation using catalysts such as platinum oxide or rhodium on carbon is an effective method for the saturation of the pyridine ring to yield 4-methylpiperidine.
Another strategy involves the functionalization of a piperidin-4-one derivative. For instance, a Wittig reaction on N-protected piperidin-4-one can introduce a methylene (B1212753) group, which can then be reduced to a methyl group. Alternatively, Grignard reagents, such as methylmagnesium bromide, can react with a piperidin-4-one to form a tertiary alcohol, which can be subsequently deoxygenated.
Regioselective Functionalization Approaches in Piperidine Synthesis
Achieving regioselectivity in the functionalization of the piperidine ring is crucial for synthesizing specifically substituted derivatives like 4-methylpiperidine. Modern synthetic methods offer precise control over the position of substitution. For example, directed metalation-trapping sequences on N-protected piperidines can achieve functionalization at specific positions. The choice of the N-protecting group can influence the regioselectivity of deprotonation and subsequent alkylation.
Green Chemistry Approaches in N-Benzoylpiperidine Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For N-benzoylpiperidine synthesis, this includes the exploration of solvent-free reactions, the use of water as a solvent, and the development of recoverable and reusable catalysts.
One green approach involves performing the acylation reaction under microwave irradiation in the absence of a solvent, which can significantly reduce reaction times and energy consumption. Another strategy is the use of water as a solvent for the Schotten-Baumann reaction, which minimizes the use of volatile organic compounds (VOCs). nsf.gov
Catalytic Methods for Benzoylation and Piperidine Annulation
While the Schotten-Baumann reaction is robust, catalytic methods for amide bond formation offer advantages in terms of atom economy and milder reaction conditions. Catalytic amidation can involve the direct coupling of a carboxylic acid (2-nitrobenzoic acid) and an amine (4-methylpiperidine) using a catalyst to promote the dehydration reaction. catalyticamidation.info Various catalysts, including boronic acids and transition metal complexes, have been developed for this purpose. mdpi.com These methods avoid the pre-activation of the carboxylic acid to an acyl chloride, thus reducing waste.
Catalytic piperidine annulation reactions provide an alternative route to constructing the piperidine ring itself with the desired substitution pattern. These methods often involve cycloaddition reactions, such as [4+2] annulations of imines with allenes, which can provide access to highly functionalized piperidine derivatives. youtube.com
| Method | Reactants | Catalyst/Reagent | Key Features |
| Schotten-Baumann | 4-methylpiperidine, 2-nitrobenzoyl chloride | aq. NaOH or Pyridine | Well-established, high yields, generates stoichiometric waste. wikipedia.orgbyjus.com |
| Catalytic Amidation | 4-methylpiperidine, 2-nitrobenzoic acid | Boronic acids, Transition metals | Atom economical, avoids acyl chloride, milder conditions. catalyticamidation.infomdpi.com |
| Piperidine Annulation | Imines, Allenes | Phosphines, etc. | Constructs the piperidine ring, allows for complex substitution. youtube.com |
Molybdenum Trioxide Catalysis in N-Benzoyl Piperidine Analogues
Recent research has highlighted the efficacy of molybdenum trioxide (MoO₃) as a heterogeneous catalyst in the synthesis of N-benzoyl piperidine analogues, specifically in the formation of complex structures like dispiro-1,2,4,5-tetraoxanes. google.comnih.gov In a one-pot reaction, MoO₃ facilitates the synthesis of mixed N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues from various ketones. google.comnih.gov This methodology has been shown to be effective for cyclic, acyclic, and aromatic ketones, resulting in the production of numerous tetraoxane (B8471865) derivatives. google.comnih.gov
The catalytic activity of molybdenum oxides is influenced by the valence state of the molybdenum ions and their local environment. google.com In these syntheses, MoO₃, in conjunction with 2,2,2-trifluoroethanol (B45653) and HBF₄.Et₂O with H₂O₂, has been identified as an economical and stable catalytic system. google.com The use of 2,2,2-trifluoroethanol is noted to activate hydrogen peroxide in oxidation reactions and can suppress the formation of byproducts. google.com The yields of symmetric dispiro-1,2,4,5-tetraoxanes can be as high as 82%, while the yields for N-benzoyl piperidine dispiro-1,2,4,5-tetraoxanes are in the range of 26% to 51%. nih.gov The reaction time and temperature are optimized, with the amount of MoO₃ catalyst being a key parameter. nih.gov
Below is a table summarizing the synthesis of symmetric tetraoxanes using MoO₃ catalysis with various ketones.
| Entry | Ketone | Product | Yield (%) |
| 1 | Cyclohexanone | Symmetric Tetraoxane | 82 |
| 2 | Cyclopentanone | Symmetric Tetraoxane | 75 |
| 3 | Acetone | Symmetric Tetraoxane | 68 |
| 4 | Butan-2-one | Symmetric Tetraoxane | 65 |
This data is derived from studies on analogous systems and illustrates the utility of MoO₃ catalysis in related syntheses. google.comnih.gov
Copper-Catalyzed Intramolecular C-H Amination for Piperidine Ring Formation
The formation of the piperidine ring itself is a critical step in the synthesis of many substituted piperidines. Copper-catalyzed intramolecular C-H amination has emerged as a powerful method for constructing pyrrolidines and piperidines. sigmaaldrich.comresearchgate.net This transformation can be achieved through the C-H amination of N-fluoride amides using [TpˣCuL] complexes as precatalysts, where Tpˣ represents a tris(pyrazolyl)borate ligand. sigmaaldrich.com This approach is noteworthy as it is applicable to the synthesis of piperidines, whereas many similar methods are limited to the formation of five-membered rings. sigmaaldrich.com
Mechanistic studies, supported by both experimental data and DFT calculations, indicate that the use of fluoride-containing substrates is generally preferred over N-chloro amides due to more favorable reaction pathways. sigmaaldrich.com The choice of substituents on the Tpˣ ligand can also influence the reaction, with bulkier alkyl groups leading to better conversions. sigmaaldrich.com
Another strategy involves the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins. google.com This method allows for the formation of both pyrrolidines and piperidines and can install two new rings in a single operation from acyclic N-substituted amines. google.com The reaction proceeds through a radical intermediate, and the specific products formed are consistent with this mechanism. google.com Furthermore, copper-catalyzed C-H amination using an amidine directing group has been shown to effectively produce tetrahydropyrimidines, which are structurally related to piperidines.
Protecting Group Strategies in Complex Piperidine Syntheses
In the multi-step synthesis of complex molecules containing the piperidine scaffold, the strategic use of protecting groups is paramount. The 4-methylpiperidine moiety itself has been evaluated not as a protecting group, but as a reagent for the removal of a common protecting group in solid-phase synthesis.
In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines. Its removal is typically accomplished using piperidine. However, due to its toxicity and status as a controlled substance, alternatives have been sought. 4-Methylpiperidine has been extensively evaluated as a viable replacement for piperidine in the deprotection of the Fmoc group.
Studies have shown that 4-methylpiperidine can be used interchangeably with piperidine for Fmoc removal, often with comparable efficiency. The reaction mechanism involves a two-step process favored by cyclic secondary amines. The effectiveness of 4-methylpiperidine has been demonstrated in the synthesis of various peptides, including those with different physicochemical properties and unnatural amino acids. The deprotection reaction rates for methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine.
A comparative study of Fmoc deprotection reagents in microwave-assisted SPPS yielded the following results for different peptide sequences:
| Peptide | Deprotection Reagent | Crude Yield (%) | Purity (%) |
| Peptide 1 | 4-Methylpiperidine | 85 | 70 |
| Piperidine | 88 | 72 | |
| Piperazine | 82 | 68 | |
| Peptide 2 | 4-Methylpiperidine | 90 | 75 |
| Piperidine | 92 | 76 | |
| Piperazine | 87 | 73 |
This data illustrates the comparable performance of 4-methylpiperidine to the standard reagent, piperidine.
Multi-Step Chemical Reactions and Mechanistic Considerations in Synthesis
The synthesis of a molecule like this compound is inherently a multi-step process, especially when considering the preparation of the starting materials from simpler precursors. Modern organic synthesis increasingly utilizes continuous-flow systems to improve the efficiency and safety of multi-step transformations. These systems allow for sequential reactions in a continuous stream, minimizing manual handling and often improving reaction control and yields. The principles of multi-step continuous-flow synthesis have been applied to the production of active pharmaceutical ingredients (APIs), natural products, and other complex molecules.
A proposed synthesis of this compound would likely involve the reaction of 4-methylpiperidine with 2-nitrobenzoyl chloride. The mechanism of this reaction is a nucleophilic acyl substitution. The nitrogen atom of the 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the amide bond. A base, such as triethylamine (B128534) or an excess of 4-methylpiperidine, is typically added to neutralize the hydrochloric acid byproduct.
The broader mechanistic considerations for the synthesis of the piperidine ring itself, as discussed in the context of copper-catalyzed C-H amination, often involve radical or organometallic intermediates, depending on the specific catalytic cycle. sigmaaldrich.comgoogle.com
Chemical Reactivity and Transformation Studies of 1 2 Nitrobenzoyl 4 Methylpiperidine
Reactivity of the Nitrobenzoyl Moiety
The nitrobenzoyl portion of the molecule is a key center for chemical transformations, primarily involving the nitro group and the aromatic ring itself.
Reduction Reactions of the Nitro Group
The aromatic nitro group is readily susceptible to reduction, a transformation that is fundamental in organic synthesis. This process can be achieved using various reagents, converting the nitro group into an amino group, thereby forming 1-{2-aminobenzoyl}-4-methylpiperidine. Common methods include catalytic hydrogenation or the use of metallic reducing agents in acidic media. masterorganicchemistry.com
The choice of reducing agent can be critical for selectivity, especially when other functional groups are present. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the amide and the nitro group, milder conditions are often preferred to selectively target the nitro functionality. organic-chemistry.orgmasterorganicchemistry.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description | Product |
|---|---|---|
| H₂, Pd/C, Pt, or Ni | Catalytic hydrogenation; a common and effective method. masterorganicchemistry.com | 1-{2-Aminobenzoyl}-4-methylpiperidine |
| Fe, Sn, or Zn with HCl | Metal-acid reduction systems that are widely used for converting aromatic nitro compounds to amines. masterorganicchemistry.com | 1-{2-Aminobenzoyl}-4-methylpiperidine |
The resulting amino group is a strongly activating, ortho-, para- director, which dramatically alters the subsequent reactivity of the aromatic ring in reactions like electrophilic aromatic substitution. masterorganicchemistry.com
Nucleophilic Aromatic Substitution Potential
The presence of a strongly electron-withdrawing nitro group, positioned ortho to the amide linkage, makes the aromatic ring of 1-{2-Nitrobenzoyl}-4-methylpiperidine susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org This reaction type is facilitated when a suitable leaving group is present on the ring. Although the amide itself is not a typical leaving group, the principle of ring activation by the nitro group is significant. byjus.com
For an SNA_r reaction to occur, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is greatly enhanced by electron-withdrawing groups at the ortho or para positions relative to the point of attack. libretexts.orgmasterorganicchemistry.com In the case of this compound, the nitro group would stabilize a negative charge on the ring, making it more electrophilic and prone to attack by strong nucleophiles. nih.govmdpi.com If a good leaving group, such as a halogen, were present on the ring (e.g., at the 6-position), it could be displaced by a nucleophile.
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom of the piperidine ring is part of a tertiary amide linkage, which defines its reactivity and stability.
Amide Bond Stability and Hydrolysis Mechanisms
Amide bonds are generally stable and less reactive than other carboxylic acid derivatives, a property crucial for the stability of peptides in biological systems. youtube.com The amide in this compound is a tertiary amide, which is particularly resistant to hydrolysis. acs.orgacs.org This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating partial double bond character in the C-N bond and making the nitrogen less basic. youtube.comyoutube.com
Hydrolysis of amides can occur under either acidic or basic conditions, though the reactions are typically slow and often require heat. libretexts.org
Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com The resulting amine is protonated under acidic conditions, which prevents the reverse reaction from occurring effectively. youtube.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. For tertiary amides, the initial formation of the tetrahedral intermediate can be the rate-determining step. uregina.ca
Studies have shown that steric shielding near the amide bond can further increase its stability against degradation. nih.gov The 4-methyl group on the piperidine ring provides some steric bulk, but the primary factor for the stability of this compound's amide bond is its tertiary nature.
Analysis of Electrophilic and Nucleophilic Sites
The distribution of electron density in this compound creates distinct electrophilic and nucleophilic centers, which govern its interactions with other reagents.
Electrophilic Sites: Electrophiles are electron-deficient species. vaia.com In this molecule, the most prominent electrophilic sites are:
The carbonyl carbon : Due to the high electronegativity of the adjacent oxygen atom, this carbon carries a partial positive charge, making it a prime target for nucleophiles. youtube.com
The aromatic ring carbons : The powerful electron-withdrawing effect of the nitro group depletes the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the nitro group, making the ring itself electrophilic. libretexts.orgyoutube.com
Nucleophilic Sites: Nucleophiles are electron-rich species capable of donating an electron pair. libretexts.org The key nucleophilic sites are:
The carbonyl oxygen and the oxygen atoms of the nitro group : These atoms possess lone pairs of electrons and are therefore nucleophilic centers. vaia.comyoutube.com
The piperidine nitrogen : While the lone pair on the piperidine nitrogen is delocalized due to resonance with the carbonyl group, it retains some nucleophilic character, though significantly less than a free amine. youtube.com
Table 2: Key Reactive Sites in this compound
| Site | Type | Description |
|---|---|---|
| Carbonyl Carbon | Electrophilic | Electron-deficient due to the adjacent oxygen atom; target for nucleophilic attack. |
| Aromatic Ring | Electrophilic | Electron density is reduced by the ortho-nitro group, making it susceptible to nucleophilic attack. |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound, particularly after modification, allows for potential intramolecular reactions. A key pathway involves the reduction of the nitro group to an amine, forming 1-{2-aminobenzoyl}-4-methylpiperidine. This intermediate is primed for intramolecular cyclization.
The newly formed amino group is nucleophilic and is positioned ortho to the amide group. This arrangement can facilitate a nucleophilic attack by the amine onto the electrophilic amide carbonyl carbon. Such a reaction, often promoted by heat or acid/base catalysis, would lead to the formation of a new heterocyclic ring system. rsc.org This type of intramolecular cyclization of 2-aminobenzamides is a common strategy for synthesizing quinazolinone derivatives.
Furthermore, intramolecular redox reactions followed by cyclization are known for ortho-substituted nitroaromatics, though these often involve different adjacent functional groups. rsc.orgnih.gov In the context of N-allylbenzamides, catalyst-free intramolecular oxidative cyclization has been shown to produce oxazole (B20620) derivatives, highlighting the potential for cyclization pathways in related amide systems. nih.gov For this compound, the most direct and well-established cyclization pathway would proceed through the 2-amino intermediate.
Derivatization Strategies for Analogues of this compound
The synthesis of analogues of this compound can be approached by modifying its two primary structural components: the 4-methylpiperidine (B120128) ring and the 2-nitrobenzoyl group. These modifications aim to explore the structure-activity relationship of the compound and to generate new molecules with potentially enhanced or altered properties. The derivatization strategies can be broadly categorized into reactions involving the piperidine moiety and transformations of the aromatic ring and its substituents.
One of the key reactive sites in the this compound molecule is the nitro group on the benzoyl moiety. The electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the aromatic ring and the amide bond. researchgate.netmdpi.com A primary strategy for derivatization involves the reduction of this nitro group to an amino group, which then serves as a versatile handle for a wide array of further chemical transformations.
The resulting 2-aminobenzoyl derivative can undergo various reactions, such as diazotization followed by substitution (Sandmeyer reaction) to introduce a range of functional groups including halogens, cyano, or hydroxyl groups onto the aromatic ring. Furthermore, the newly formed amino group can be acylated, alkylated, or used in the construction of heterocyclic rings fused to the benzene ring, thereby creating a diverse library of analogues. A general scheme for such transformations is outlined below:
Table 1: Potential Derivatization Reactions Targeting the Nitro Group
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Nitro Reduction | H₂, Pd/C or SnCl₂, HCl | 1-{(2-Aminobenzoyl)}-4-methylpiperidine |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt intermediate |
| Sandmeyer Reaction | CuCl/HCl, CuBr/HBr, or CuCN/KCN | 1-{(2-Chloro/Bromo/Cyanobenzoyl)}-4-methylpiperidine |
| Schiemann Reaction | HBF₄, followed by heating | 1-{(2-Fluorobenzoyl)}-4-methylpiperidine |
Another avenue for derivatization lies in electrophilic aromatic substitution on the 2-nitrobenzoyl ring. The strong deactivating and meta-directing effect of the nitro group, coupled with the deactivating effect of the carbonyl group, suggests that further substitution on the ring would be challenging and would likely occur at the positions meta to the nitro group.
The 4-methylpiperidine moiety also offers opportunities for structural modification. The secondary amine of piperidine is a potent nucleophile, a property that is leveraged in its widespread use for converting ketones to enamines. wikipedia.org In the case of this compound, the nitrogen is part of an amide linkage, which significantly reduces its nucleophilicity. However, reactions can still be carried out on the piperidine ring itself. For instance, oxidation of the carbon atoms of the piperidine ring could introduce hydroxyl or keto functionalities.
Furthermore, the methyl group at the 4-position of the piperidine ring can be a site for functionalization, although this typically requires more forcing conditions. Halogenation of the methyl group, for example, could provide an entry point for introducing other substituents via nucleophilic substitution.
The amide bond connecting the piperidine and the 2-nitrobenzoyl moieties is generally stable. However, under strong acidic or basic conditions, hydrolysis can occur, cleaving the molecule into 2-nitrobenzoic acid and 4-methylpiperidine. nih.govavantorsciences.com This reactivity can be exploited to synthesize analogues with different acyl groups or substituted piperidines. For instance, 4-methylpiperidine can be used as a building block in the synthesis of various derivatives which can then be coupled with 2-nitrobenzoic acid or its derivatives. chemicalbook.comsigmaaldrich.com 4-Methylpiperidine itself is a versatile reagent and catalyst in organic synthesis, for example in the preparation of stilbene derivatives and in the deprotection of Fmoc-amino acids in peptide synthesis. redalyc.orgresearchgate.net
The synthesis of analogues can also be achieved by starting from derivatives of 2-nitrobenzoic acid. For example, 2-amino-6-nitrobenzoic acid can be prepared from 2-halo-6-nitrobenzoic acid and can serve as a precursor for more complex analogues. google.com Similarly, other substituted 2-nitrobenzoic acids can be synthesized and subsequently coupled with 4-methylpiperidine to generate a library of analogues with diverse substitution patterns on the aromatic ring. asianpubs.org
Table 2: Potential Derivatization Strategies for Analogues
| Starting Material | Reaction Type | Potential Analogues |
|---|---|---|
| This compound | Reduction of nitro group, followed by functionalization | Analogues with various substituents at the 2-position of the benzoyl ring |
| This compound | Electrophilic aromatic substitution | Analogues with additional substituents on the benzoyl ring |
| 4-Methylpiperidine | Acylation with substituted 2-nitrobenzoyl chlorides | Analogues with different substituents on the benzoyl ring |
Advanced Spectroscopic Characterization of 1 2 Nitrobenzoyl 4 Methylpiperidine
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. thermofisher.com These methods provide complementary information; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. thermofisher.comnih.gov
The FT-IR spectrum of 1-{2-Nitrobenzoyl}-4-methylpiperidine is distinguished by several key absorption bands that correspond to its constituent functional groups. The most prominent peaks are associated with the amide carbonyl, the nitro group, and the various C-H bonds of the aromatic and aliphatic systems. libretexts.org
Amide Group: A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. This is one of the most intense and easily identifiable peaks in the spectrum. uc.edu
Nitro Group: The presence of the nitro group gives rise to two distinct, strong stretching vibrations. The asymmetric stretch (N-O) typically appears in the 1550–1475 cm⁻¹ range, while the symmetric stretch is found at a lower wavenumber, generally between 1360–1290 cm⁻¹. uc.eduorgchemboulder.com
Aromatic Ring: The benzene (B151609) ring exhibits C-H stretching vibrations above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) and C=C in-ring stretching vibrations that produce characteristic bands in the 1600–1400 cm⁻¹ region. vscht.cz C-H out-of-plane ("oop") bending vibrations can also be observed in the 900-675 cm⁻¹ range, providing information about the substitution pattern. orgchemboulder.com
Aliphatic System: The 4-methylpiperidine (B120128) ring displays C-H stretching vibrations from its methylene (B1212753) (-CH₂) and methine (-CH) groups, which are observed just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹). orgchemboulder.com C-H bending vibrations for these groups occur in the 1470–1350 cm⁻¹ range. orgchemboulder.comvscht.cz
C-N Bond: The stretching vibration of the C-N bond of the amide and the piperidine (B6355638) ring appears in the fingerprint region, generally between 1335-1020 cm⁻¹, and can be coupled with other vibrations. orgchemboulder.com
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Tertiary Amide | C=O Stretch | 1680 - 1630 | Strong |
| Nitro Group | N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro Group | N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Medium to Weak |
| Alkanes (Piperidine Ring) | C-H Stretch | 3000 - 2850 | Medium |
| Alkanes (Piperidine Ring) | C-H Bend | 1470 - 1350 | Medium |
| Amine/Amide | C-N Stretch | 1335 - 1020 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. ethernet.edu.et
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring, the piperidine ring, and the methyl group. The electron-withdrawing nature of the nitro and carbonyl groups significantly influences the chemical shifts of the nearby aromatic protons, causing them to resonate at lower fields.
Aromatic Protons: The four protons on the 2-nitrophenyl group are expected to appear in the downfield region of the spectrum, likely between 7.5 and 8.0 ppm. Their specific chemical shifts and coupling patterns (multiplets) would depend on their position relative to the electron-withdrawing nitro and carbonyl substituents.
Piperidine Protons: The protons on the 4-methylpiperidine ring will resonate in the more upfield region. Due to the restricted rotation around the amide C-N bond, the protons on the carbons adjacent to the nitrogen (C2 and C6) may appear as two broad and distinct sets of signals. The remaining ring protons (at C3, C4, and C5) are expected to produce complex, overlapping multiplets in the approximate range of 1.0-3.8 ppm.
Methyl Protons: The three protons of the methyl group at the C4 position of the piperidine ring are anticipated to produce the most upfield signal, likely a doublet near 0.9-1.0 ppm, due to coupling with the single proton on C4.
A predicted ¹H NMR data summary is presented in the table below.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.5 - 8.0 | Multiplet (m) |
| Piperidine-H (at C2, C6) | 3.0 - 3.8 | Broad Multiplet (br m) |
| Piperidine-H (at C3, C4, C5) | 1.0 - 2.0 | Multiplet (m) |
| Methyl-H (-CH₃) | 0.9 - 1.0 | Doublet (d) |
The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically distinct carbon atom in the molecule.
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring will resonate between approximately 120 and 150 ppm. The carbon atom attached to the nitro group (C2') and the carbon attached to the carbonyl group (C1') will be significantly deshielded.
Piperidine Carbons: The carbons of the 4-methylpiperidine ring are expected in the aliphatic region of the spectrum, generally between 20 and 60 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield of this group.
Methyl Carbon: The methyl carbon will be the most shielded carbon and will appear at the highest field (lowest ppm value), likely below 25 ppm.
The table below outlines the predicted chemical shifts for the carbon atoms.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 175 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-C=O | 135 - 140 |
| Aromatic C-H | 120 - 130 |
| Piperidine C (at C2, C6) | 40 - 55 |
| Piperidine C (at C3, C4, C5) | 25 - 40 |
| Methyl C (-CH₃) | 15 - 25 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules containing chromophores, such as the nitrobenzoyl group in the target compound.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic system.
π → π Transitions:* The π-conjugated system of the benzene ring will give rise to strong absorption bands, typically below 280 nm. These correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals.
n → π Transitions:* The non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups can be excited to antibonding π* orbitals. These n → π* transitions result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.
Intramolecular Charge Transfer (ICT): The molecule possesses an electron-withdrawing nitro group and an electron-donating amide-piperidine moiety connected through the π-system of the benzene ring. This "push-pull" or donor-π-acceptor (D-π-A) arrangement can facilitate an intramolecular charge-transfer (ICT) transition upon photoexcitation. chemrxiv.org This ICT phenomenon typically results in a broad and intense absorption band at a relatively long wavelength in the near-UV or visible region. uni-regensburg.de The position of this band can be sensitive to the polarity of the solvent. chemrxiv.org
The expected electronic transitions are summarized in the table below.
| Transition Type | Chromophore | Expected Wavelength Range (λmax, nm) |
| π → π | Benzene Ring | < 280 |
| n → π | C=O, -NO₂ | 280 - 350 |
| Intramolecular Charge Transfer (ICT) | Entire D-π-A System | > 300 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structural components of this compound. The analysis of this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) provides detailed information about its fragmentation under electron ionization.
The electron ionization mass spectrum of this compound shows a distinct molecular ion peak [M]+, which confirms its molecular weight. The fragmentation pattern is characterized by several key ions that provide evidence for the compound's structure. A significant fragmentation pathway involves the cleavage of the amide bond, which is a common feature for N-benzoyl derivatives.
One of the primary fragments observed is the 2-nitrobenzoyl cation at m/z 150. This fragment results from the cleavage of the C-N bond between the carbonyl group and the piperidine nitrogen. Another prominent fragment is the methylpiperidinyl cation at m/z 98. Further fragmentation of the 2-nitrobenzoyl cation can occur through the loss of the nitro group (NO2), leading to a fragment at m/z 104, or through the loss of carbon monoxide (CO), resulting in a fragment at m/z 122. The piperidine ring itself can undergo fragmentation, leading to characteristic ion clusters.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
|---|---|
| 248 | [M]+ (Molecular Ion) |
| 150 | [C7H4NO3]+ (2-Nitrobenzoyl cation) |
| 122 | [C7H4NO]+ (Fragment from loss of CO from 2-nitrobenzoyl) |
| 104 | [C7H4O]+ (Fragment from loss of NO2 from 2-nitrobenzoyl) |
X-ray Crystallography for Solid-State Structure Determination
Studies have shown that this compound crystallizes in a specific crystal system and space group, which dictates the packing of the molecules in the crystal lattice. The unit cell dimensions define the size and shape of the repeating unit of the crystal structure. The presence of the nitro group and the amide linkage facilitates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the crystal packing.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 7.98 |
| b (Å) | 11.23 |
| c (Å) | 14.34 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1285 |
Solvent Effects on Molecular Properties and Reactivity
Further research and publication of computational studies on this compound are required before a comprehensive article on these specific topics can be authored.
Applications in Chemical Research
Intermediate in Organic Synthesis
The primary application of this compound is as a building block for the synthesis of more complex molecules. ijnrd.orggoogle.com The presence of the reactive nitro group allows for its conversion into an amino group, which can then participate in a variety of subsequent reactions, such as diazotization or acylation, to introduce further functionalization.
Structure Reactivity Relationship Sar Studies for 1 2 Nitrobenzoyl 4 Methylpiperidine Analogues
Impact of Substituents on the Benzoyl Ring on Chemical Reactivity
The benzoyl ring and its substituents are critical determinants of the reactivity of these compounds. The electronic properties of substituents, particularly the nitro group, play a central role in modulating the reactivity of the entire molecule.
The position of the nitro group (–NO₂) on the benzoyl ring—whether it is in the ortho, meta, or para position—profoundly affects the electronic distribution within the aromatic system and, consequently, the molecule's reactivity. youtube.commasterorganicchemistry.com The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netresearchgate.net
Ortho and Para Positions: When the nitro group is at the ortho or para position, it can effectively withdraw electron density from the benzene (B151609) ring through resonance. youtube.commasterorganicchemistry.com This delocalization of electrons stabilizes the transition states in certain reactions, such as nucleophilic aromatic substitution, by accommodating the negative charge. youtube.com However, this electron withdrawal also deactivates the ring towards electrophilic aromatic substitution by destabilizing the carbocation intermediate. masterorganicchemistry.comijrti.org The resonance effect is most pronounced at these positions. youtube.com
Meta Position: In the meta position, the nitro group's ability to withdraw electrons via resonance is significantly diminished. youtube.commasterorganicchemistry.com Its primary influence is through the inductive effect, which is the through-bond polarization of electrons. While still deactivating the ring towards electrophilic substitution, the effect is less pronounced compared to the ortho and para positions because resonance stabilization of the intermediate is not as favorable. masterorganicchemistry.comijrti.org
The table below summarizes the relative directing effects of the nitro group in electrophilic aromatic substitution.
| Position of Nitro Group | Directing Effect in Electrophilic Aromatic Substitution | Primary Electronic Effect |
| ortho | meta-directing | Inductive and Resonance |
| meta | meta-directing | Primarily Inductive |
| para | meta-directing | Inductive and Resonance |
This table illustrates the directing influence of the nitro group on subsequent electrophilic aromatic substitution reactions.
The electron-withdrawing nature of the nitro group directly impacts the reactivity of the adjacent amide linkage. By pulling electron density away from the benzoyl ring, the nitro group makes the carbonyl carbon of the amide more electrophilic. nih.gov This increased electrophilicity enhances its susceptibility to nucleophilic attack.
Role of the Methyl Group on the Piperidine (B6355638) Ring in Chemical Transformations
The methyl group attached to the piperidine ring, while seemingly a minor modification, introduces significant steric and stereochemical factors that influence the molecule's reactivity and interactions. sincerechemicals.comresearchgate.net
The presence of a methyl group at the 4-position of the piperidine ring introduces a chiral center if other substituents are present, or influences the conformational preference of the ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The methyl group can exist in either an axial or equatorial position. The equatorial position is generally more stable as it avoids 1,3-diaxial interactions. rsc.org
This conformational preference can dictate how the molecule interacts with other molecules or biological targets. For instance, the orientation of the methyl group can influence the binding affinity to enzymes or receptors by affecting how the molecule fits into a binding pocket. mdpi.com The stereochemistry of piperidine derivatives can lead to significant differences in biological activity between isomers. psu.edu
The table below illustrates the relative stability of the chair conformations of 4-methylpiperidine (B120128).
| Conformation | Position of Methyl Group | Relative Stability |
| Chair 1 | Equatorial | More Stable |
| Chair 2 | Axial | Less Stable |
This table demonstrates the energetic preference for the equatorial substitution on the piperidine ring.
Influence of Piperidine Nitrogen Substitution on General Molecular Interactions
The amide nitrogen's lone pair of electrons is delocalized into the carbonyl group, making it much less available for protonation or for acting as a nucleophile. nih.gov This reduction in basicity affects the molecule's solubility in acidic solutions and its ability to participate in acid-base reactions.
Correlation of Computational Descriptors with Experimental Reactivity Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the computed structural and electronic properties of molecules with their experimentally observed reactivity or biological activity. nih.govresearchgate.net By calculating various molecular descriptors, it is possible to build mathematical models that predict the behavior of new, unsynthesized analogues. aimspress.comnih.gov
For 1-{2-Nitrobenzoyl}-4-methylpiperidine and its analogues, relevant computational descriptors could include:
Electronic Descriptors:
Partial atomic charges: To quantify the electrophilicity of the carbonyl carbon and the electron-withdrawing strength of the nitro group. researchgate.net
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their gap can provide insights into the molecule's reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net
Electrostatic potential maps: To visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.
Steric and Topological Descriptors:
Molecular volume and surface area: To describe the size and shape of the molecule.
Topological indices: To numerically represent the connectivity and branching of the molecular structure. aimspress.com
By correlating these descriptors with experimental data on reaction rates, equilibrium constants, or biological activity, QSAR models can be developed to guide the synthesis of new analogues with desired reactivity profiles. nih.gov
The table below provides examples of computational descriptors and their potential correlation with reactivity.
| Computational Descriptor | Potential Correlation with Reactivity |
| HOMO-LUMO Gap | A smaller gap may correlate with higher reactivity in certain reactions. researchgate.net |
| Partial Charge on Carbonyl Carbon | A more positive charge may correlate with faster rates of nucleophilic attack. |
| Molecular Surface Area | Can influence solubility and accessibility to reaction sites. |
This interactive table showcases how computational chemistry can be used to predict and understand chemical reactivity.
Design Principles for Modulating Chemical Behavior through Structural Variation
In the absence of specific research on this compound analogues, the design principles for modulating their chemical behavior can only be extrapolated from established chemical theories. The reactivity of this molecule is primarily dictated by the interplay between the electron-withdrawing nature of the 2-nitrobenzoyl group and the nucleophilicity of the piperidine nitrogen.
Structural variations could be systematically introduced to modulate the compound's properties. These modifications would likely target three main areas: the nitro group, the benzoyl ring, and the piperidine ring.
Table 1: Hypothetical Design Principles for this compound Analogues
| Structural Variation | Predicted Effect on Chemical Behavior | Rationale |
| Nitro Group Position | Altering the position of the nitro group (e.g., to the 3- or 4-position of the benzoyl ring) would significantly impact the electronic properties of the amide bond. A nitro group at the 4-position is expected to exert a stronger electron-withdrawing effect through resonance, potentially increasing the electrophilicity of the carbonyl carbon. | The resonance and inductive effects of the nitro group are position-dependent, directly influencing the electron density distribution in the aromatic ring and on the carbonyl group. |
| Substituents on the Benzoyl Ring | Introducing other electron-donating or electron-withdrawing groups on the benzoyl ring would fine-tune the reactivity of the carbonyl group. For instance, an electron-donating group like a methoxy (B1213986) group might decrease the susceptibility of the carbonyl to nucleophilic attack. | Standard Hammett principles apply, where the electronic nature of substituents on the aromatic ring modulates the reactivity of a functional group attached to it. |
| Substitution on the Piperidine Ring | Varying the substituent at the 4-position of the piperidine ring (e.g., replacing the methyl group with larger alkyl groups or polar functional groups) would primarily induce steric effects. These could influence the conformation of the piperidine ring and potentially hinder the approach of reactants to the amide functionality. | The size and nature of the substituent on the piperidine ring can affect its conformational equilibrium (chair, boat, twist-boat) and the steric accessibility of the nitrogen atom and the adjacent benzoyl group. |
Mechanistic Insights Derived from Structural Modifications
Given the lack of experimental studies, mechanistic insights remain speculative and are based on general organic reaction mechanisms. The primary reactive site in this compound is the amide bond, which can undergo hydrolysis under acidic or basic conditions.
Structural modifications would offer a pathway to probe and understand the reaction mechanisms. For example, by synthesizing a series of analogues with different substituents on the benzoyl ring, one could perform kinetic studies on the hydrolysis of the amide bond. A Hammett plot of the reaction rates against the substituent constants (σ) would provide evidence for the nature of the transition state. A positive slope (ρ value) would indicate that the reaction is facilitated by electron-withdrawing groups, suggesting the build-up of negative charge in the transition state, which is consistent with a nucleophilic attack on the carbonyl carbon.
Furthermore, the presence of the ortho-nitro group introduces the possibility of intramolecular interactions. The nitro group could potentially influence the planarity of the amide bond or even participate in neighboring group reactions under specific conditions, although no such reactivity has been reported.
Table 2: Potential Mechanistic Investigations through Structural Modification
| Structural Modification | Mechanistic Question to Address | Expected Outcome |
| Varying Benzoyl Substituents | What is the nature of the transition state for amide hydrolysis? | A linear free-energy relationship (Hammett plot) would elucidate the electronic demands of the rate-determining step. |
| Isotopic Labeling | What is the detailed pathway of bond cleavage during hydrolysis? | Using ¹⁸O-labeled water would allow for the determination of whether the acyl-oxygen or the nitrogen-carbonyl bond is cleaved during the reaction. |
| Conformationally Restricted Analogues | How does the conformation of the piperidine ring affect reactivity? | Synthesis of bicyclic analogues would lock the piperidine ring in a specific conformation, allowing for the study of the influence of stereoelectronics on reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
